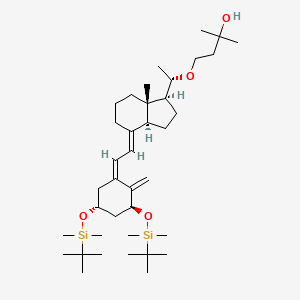
4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol is a useful research compound. Its molecular formula is C38H70O4Si2 and its molecular weight is 647.144. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol (CAS: 413571-27-4) is a complex organic molecule with potential biological activity. This article provides a detailed examination of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C38H68O5Si2, and it has a molecular weight of 661.13 g/mol. The compound features multiple functional groups that contribute to its biological activity, including silyl ethers and various stereocenters that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of compounds structurally related to the target compound. For instance, research on similar molecules has shown significant antiproliferative effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : Compounds with similar structural motifs exhibited IC50 values as low as 8 nM, indicating potent activity against breast cancer cells .
| Compound | IC50 (nM) | Target Cell Line |
|---|---|---|
| Compound 7s | 8 | MCF-7 |
| Combretastatin A-4 | Comparable | MCF-7 |
These findings suggest that the target compound may also exhibit similar anticancer effects due to its structural characteristics.
The mechanism by which such compounds exert their anticancer effects often involves:
- Tubulin Interaction : Many compounds similar to the target have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation .
- Selective Estrogen Receptor Modulation (SERM) : Some derivatives act as SERMs, influencing estrogen receptor pathways which are vital in hormone-sensitive cancers .
Antioxidant Activity
In addition to anticancer properties, the compound's structural features suggest potential antioxidant activity. Research on related compounds indicates that they can significantly inhibit lipid oxidation in brain homogenates:
| Compound | Activity Type | Model System |
|---|---|---|
| Compound A | Antioxidant | Brain Homogenates |
This suggests that the target compound may also possess protective effects against oxidative stress.
Antimicrobial Activity
The antimicrobial properties of structurally similar compounds have been evaluated with promising results:
- Compounds exhibiting antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa have shown minimum inhibitory concentrations (MICs) ranging from 16–32 µg/mL .
Case Study 1: Antiproliferative Effects
A study investigated a series of azetidinone derivatives structurally related to our target compound. The findings indicated significant antiproliferative activity in MCF-7 cells, with further analysis revealing minimal cytotoxicity towards non-cancerous cell lines . This highlights the potential therapeutic window for compounds derived from or related to our target molecule.
Case Study 2: Stability and Metabolism
Research on similar β-lactam compounds demonstrated stability across various pH levels and in plasma, with half-lives exceeding 24 hours. Such stability is crucial for therapeutic applications as it suggests prolonged action and reduced frequency of dosing .
Properties
IUPAC Name |
4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70O4Si2/c1-27-30(25-31(41-43(12,13)35(3,4)5)26-34(27)42-44(14,15)36(6,7)8)19-18-29-17-16-22-38(11)32(20-21-33(29)38)28(2)40-24-23-37(9,10)39/h18-19,28,31-34,39H,1,16-17,20-26H2,2-15H3/b29-18+,30-19-/t28-,31+,32+,33-,34-,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGGYZFTMULIY-LVMQTPCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














